molecular formula C8H11NO2 B8803492 2-(3-Hydroxypropyl)pyridin-3-OL

2-(3-Hydroxypropyl)pyridin-3-OL

Cat. No.: B8803492
M. Wt: 153.18 g/mol
InChI Key: WVQUJHYFBWXARI-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)pyridin-3-OL is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a 3-hydroxypropyl side chain. Pyridine derivatives with hydroxyl and alkyl substituents are often explored for pharmaceutical and agrochemical applications due to their solubility and reactivity profiles .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(3-hydroxypropyl)pyridin-3-ol

InChI

InChI=1S/C8H11NO2/c10-6-2-3-7-8(11)4-1-5-9-7/h1,4-5,10-11H,2-3,6H2

InChI Key

WVQUJHYFBWXARI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

  • 3-(3-Hydroxypropyl)pyridin-4-ol (): This isomer differs in the hydroxyl group’s position (4-OH instead of 3-OH). Positional changes significantly alter electronic distribution, affecting acidity (pKa) and hydrogen-bonding capacity. The 3-OH group in the target compound may enhance intramolecular interactions with the pyridine nitrogen, influencing tautomerism or metal coordination .

Halogen-Substituted Derivatives

Compound Substituents Molecular Formula Molecular Weight Notable Features
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol () 5-F, 2-OH, 3-hydroxypropyl C₈H₁₀FNO₂ 183.17 Fluorine’s electron-withdrawing effect increases ring electron deficiency, potentially enhancing electrophilic substitution resistance .
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol () 2,5-Cl, propargyl-OH C₈H₅Cl₂NO 218.04 Chlorine atoms and alkyne moiety may confer reactivity in cross-coupling reactions .
3-Iodo-5-nitropyridin-2-ol () 3-I, 5-NO₂, 2-OH C₅H₃IN₂O₃ 265.99 Nitro groups enhance acidity (lower pKa) and redox activity, relevant in explosive or sensor applications .

Amino and Acetamide Derivatives

  • 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (): The amino group (2-NH₂) increases basicity and hydrogen-bond donor capacity, which could improve solubility in polar solvents. Iodine’s large atomic radius may facilitate halogen bonding in crystal engineering .
  • N-(3-Hydroxypyridin-2-yl)acetamide (): Acetamide substituents (C₇H₈N₂O₂, MW 152.15) introduce both hydrogen-bond acceptors (amide) and donors (NH), making it suitable for supramolecular chemistry or protease inhibitor design .

Ethynyl and Silyl Derivatives

Key Research Findings

Electronic Effects : Halogens (F, Cl, I) and nitro groups markedly influence the pyridine ring’s electron density, altering reactivity in substitution reactions and biological target interactions .

Solubility Trends: Hydroxyl and amino groups improve aqueous solubility, whereas silyl and alkyl chains enhance lipid membrane permeability .

Synthetic Flexibility : Functional groups like ethynyl or propargyl alcohols enable diverse post-synthetic modifications (e.g., click chemistry) .

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